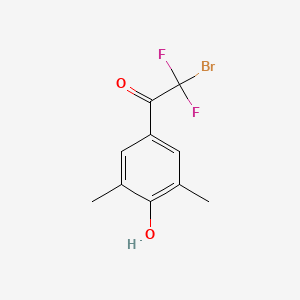
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% (BTMCC) is a highly reactive compound that has found a wide range of applications in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BTMCC is also used as a catalyst in the synthesis of polymers, as a reagent in the preparation of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
作用機序
The mechanism of action of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is based on its ability to react with a variety of organic compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% reacts with organic compounds to form a variety of products, including organometallic compounds, polymers, and organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can also act as an acid catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is that it is highly toxic and should be handled with extreme caution.
将来の方向性
Future research on 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% could focus on the development of new synthetic methods and the study of its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a catalyst in the synthesis of polymers, organometallic compounds, and organosilicon compounds. Finally, research could also be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
合成法
The synthesis of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can be achieved by a variety of methods. The most common methods involve the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction can also be achieved by the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic anhydride in the presence of a base.
科学的研究の応用
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
特性
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c7-3(14)2-1-4(2,5(8,9)10)6(11,12)13/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVIMRLSMHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

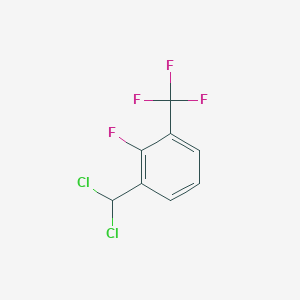


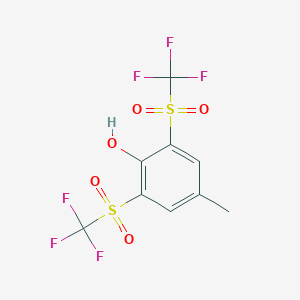

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
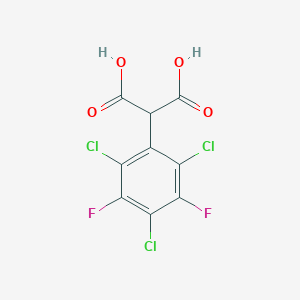
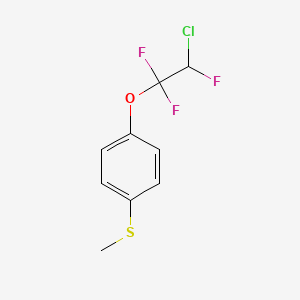
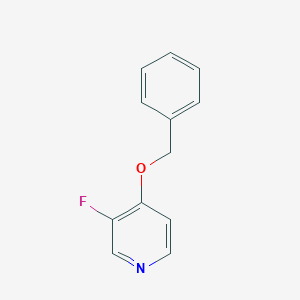



![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
